molecular formula C5Cl2F6O2 B1293652 Hexafluoroglutaryl chloride CAS No. 678-77-3

Hexafluoroglutaryl chloride

Cat. No. B1293652
CAS RN: 678-77-3
M. Wt: 276.95 g/mol
InChI Key: QOLALWJWCONGMG-UHFFFAOYSA-N
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Description

Hexafluoroglutaryl chloride is used as a derivatising agent in gas chromatography. It is an active reagent used for the quantization of amphetamine and methamphetamine in urine by gas chromatography/mass spectroscopy (GC/MS) .


Molecular Structure Analysis

Hexafluoroglutaryl chloride has the molecular formula C5Cl2F6O2. The InChI string representation is InChI=1S/C5Cl2F6O2/c6-1(14)3(8,9)5(12,13)4(10,11)2(7)15 and the SMILES string is C(=O)(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)Cl .


Physical And Chemical Properties Analysis

Hexafluoroglutaryl chloride is a solid compound . It has a molecular weight of 276.95 g/mol .

Scientific Research Applications

1. Potential Use in Anesthesia

Hexafluoroglutaryl chloride, similar to hexafluorobenzene, has been screened for possible use in anesthesia. Preliminary studies indicated that compounds like hexafluorobenzene possessed anesthetic properties in mice at specific concentrations, suggesting a potential area of research for hexafluoroglutaryl chloride in similar applications (Garmer & Leigh, 1967).

2. Decontamination Applications

Although not directly about hexafluoroglutaryl chloride, research on similar compounds, such as hexafluorine, has shown effectiveness in decontaminating hydrofluoric acid eye and skin splashes. This highlights a potential area of study where hexafluoroglutaryl chloride could be explored for its decontamination properties (Mathieu et al., 2001).

3. Chemical Synthesis

Hexafluoroglutaryl chloride could potentially be used in chemical synthesis. For instance, the reaction of sulfenyl or selenenyl chloride with perfluoropropene dimers in the presence of alkali fluoride creates fluorinated tertiary thio- and selenoethers. Such chemical reactions can be a potential application for hexafluoroglutaryl chloride in the synthesis of complex chemical compounds (Suzuki et al., 1987).

4. Environmental Remediation

Research on hexafluoropropylene oxide dimer acid (HFPO-DA), a related compound, has shown its persistence in the environment and the need for effective removal methods. This suggests a research avenue for hexafluoroglutaryl chloride in environmental remediation and treatment of pollutants (Vakili et al., 2021).

5. Radiation-Grafting for Membrane Development

Hexafluoroglutaryl chloride could potentially be used in the radiation-grafting process. For example, poly(hexafluoropropylene-co-tetrafluoroethylene) was successfully radiation-grafted with vinylbenzyl chloride for the development of alkaline anion-exchange membranes, suggesting a similar application for hexafluoroglutaryl chloride (Herman, Slade, & Varcoe, 2003).

6. Electrochemical Studies

In the field of electrochemistry, complex hexafluorometallates studies might provide insights into the potential use of hexafluoroglutaryl chloride in similar research, given their shared fluorine chemistry (Sharp, 1985).

7. Potential as an Actinometer

Research on perfluoroglutaryl dichloride, a closely related compound, for its quantum yield in the gas phase suggests that hexafluoroglutaryl chloride could potentially be used as an actinometer in photochemical studies (Weibel, Staricco, & Starrico, 1990).

8. Understanding of Chemistry and Toxicology

Studies on compounds like hexabromocyclododecane provide an understanding of chemistry, environmental fate, and toxicology, which could be applicable in studying hexafluoroglutaryl chloride, particularly in understanding its environmental and health impacts (Marvin et al., 2011).

Safety And Hazards

Hexafluoroglutaryl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage. If swallowed, it is advised not to induce vomiting and to rinse the mouth. If it comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water. If it comes into contact with the eyes, they should be rinsed cautiously with water for several minutes .

properties

IUPAC Name

2,2,3,3,4,4-hexafluoropentanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl2F6O2/c6-1(14)3(8,9)5(12,13)4(10,11)2(7)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLALWJWCONGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl2F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060985
Record name Hexafluoroglutaryl chloride
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Molecular Weight

276.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Hexafluoroglutaryl chloride

CAS RN

678-77-3
Record name 2,2,3,3,4,4-Hexafluoropentanedioyl dichloride
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Record name Pentanedioyl dichloride, 2,2,3,3,4,4-hexafluoro-
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Record name Hexafluoroglutaryl chloride
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Record name Pentanedioyl dichloride, 2,2,3,3,4,4-hexafluoro-
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Record name Hexafluoroglutaryl chloride
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Record name Hexafluoroglutaryl dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
AE Davies, MJ Wenzel, CL Brugger… - Physical Chemistry …, 2023 - pubs.rsc.org
… cross-linking with hexafluoroglutaryl chloride (a), hexafluoroglutaryl chloride in every pore and every other layer (“layers”, (b)), and hexafluoroglutaryl chloride in every other pore and …
Number of citations: 3 pubs.rsc.org
KG Marra, TM Chapman, JM Orban - Macromolecules, 1996 - ACS Publications
… The two diacid chlorides studied were hexafluoroglutaryl chloride and adipoyl chloride. The polyamide oligomers were synthesized from different combinations of these diamines and …
Number of citations: 20 pubs.acs.org
TM Chapman, KG Marra - Macromolecules, 1995 - ACS Publications
… The various diacid chlorides studied were hexafluoroglutaryl chloride and octafluoroadipoyl chloride. … a: Synthesized with non fluorinated diamine 2a and hexafluoroglutaryl chloride. …
Number of citations: 93 pubs.acs.org
EJP Fear, J Thrower, J Veitch - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… Hauptschein, Stokes, and Nodiff stated that hexafluoroglutaryl chloride could be obtained only in extremely small yield by the action of phosphorus pentachloride or thionyl chloride on …
Number of citations: 5 pubs.rsc.org
JP Critchley, JS Pippett - Journal of Fluorine Chemistry, 1972 - Elsevier
… Hexafluoroglutaryl chloride (50 mmole) was added slowly: there was no precipitate, but an exotherm was observed and controlled at 40” by external cooling. The solution was stirred at …
Number of citations: 26 www.sciencedirect.com
T Psarras, PCR INC GAINESVILLE FLA - 1972 - apps.dtic.mil
… Monoester-acyl chlorides were obtained by partial esterification of hexafluoroglutaryl chloride with methanol and trifluoroethanol. The monoester-acyl chlorides were converted to the …
Number of citations: 2 apps.dtic.mil
K Tanaka, JM Shreeve - Inorganic Chemistry, 1980 - ACS Publications
… Results and Discussion Perfluoroacetylations of amine 2 using oxalyl fluoride and hexafluoroglutaryl chloride in the presence of trimethylamine were carried out. Both …
Number of citations: 2 pubs.acs.org
D Exley, A Dutton - Steroids, 1969 - Elsevier
… One half ml of monopropyl thiol hexafluoroglutaryl chloride was added to 0.5 mg oestrone which was dissolved in 0.5 ml benzene and the mixture heated at 70 for 30 min. Excess …
Number of citations: 26 www.sciencedirect.com
GD Barbosa, CH Turner - Journal of Molecular Liquids, 2023 - Elsevier
Per- and poly-fluoroalkyl substances (PFAS) are synthetic organic compounds in which one or more hydrogen atoms bonded to carbon sites are replaced by fluorine atoms. Many …
Number of citations: 0 www.sciencedirect.com
GKS Prakash, J Hu, GA Olah - Arkivoc, 2003 - arkat-usa.org
… With similar ether formation methodology methioned above, we also attempted to synthesize polyether 11 using ethylene glycol bistriflate 10 and hexafluoroglutaryl chloride 1f (Scheme …
Number of citations: 9 www.arkat-usa.org

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